molecular formula C20H22N4O4 B2653179 6-methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole CAS No. 2034500-81-5

6-methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole

Cat. No.: B2653179
CAS No.: 2034500-81-5
M. Wt: 382.42
InChI Key: ZXOMTJJSPFRFKI-UHFFFAOYSA-N
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Description

6-methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring structure.

Uniqueness

6-methoxy-2-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is unique due to its specific functional groups and the combination of the indole core with the methoxypyrazinyl and piperidine moieties. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-26-14-6-5-13-10-17(23-16(13)11-14)20(25)24-9-3-4-15(12-24)28-19-18(27-2)21-7-8-22-19/h5-8,10-11,15,23H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOMTJJSPFRFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC=CN=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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